Dilutetium dioxide sulphide is a chemical compound composed of lutetium, oxygen, and sulfur, represented by the formula . It belongs to the class of metal oxysulfides and is significant in various scientific and industrial applications due to its unique properties. The compound is categorized within the broader classification of lanthanide oxides and sulfides, which are known for their diverse electronic, optical, and magnetic properties.
Dilutetium dioxide sulphide can be synthesized through various methods that involve the combination of lutetium oxide with sulfur. The synthesis routes often depend on the desired purity and structural characteristics of the resulting compound. Research indicates that this compound can be derived from the thermal treatment of lutetium oxide in the presence of sulfur or through reduction processes involving lutetium sulfate or sulfite .
This compound is classified under:
The choice of synthesis method significantly influences the physical properties and purity of dilutetium dioxide sulphide. Parameters such as temperature, time, and the presence of reducing agents are critical for optimizing yield and minimizing contamination from side products .
Dilutetium dioxide sulphide typically exhibits a layered structure where lutetium cations are coordinated with oxide and sulfide anions. The crystal structure is influenced by the ionic radii of lutetium, which affects how these ions arrange themselves in three-dimensional space.
Dilutetium dioxide sulphide participates in various chemical reactions:
The specific conditions under which these reactions occur (e.g., temperature, pressure, catalysts) are crucial for controlling product formation and yield.
The mechanism by which dilutetium dioxide sulphide exerts its effects varies depending on its application. In particular contexts, such as catalysis or materials science, it may facilitate electron transfer processes or act as a semiconductor. In radiotherapy applications involving isotopes like lutetium-177, it is noted that beta emissions from isotopes can induce DNA damage in targeted cancer cells via oxidative stress mechanisms .
Dilutetium dioxide sulphide has several scientific uses:
Solvothermal synthesis enables precise control over Lu₂O₂S stoichiometry and particle morphology through manipulation of reaction kinetics and thermodynamics. This closed-system approach facilitates crystallographic phase-purity by regulating reagent concentrations, solvent composition, and thermal profiles.
Ethylene glycol (EG)-mediated reactions yield plate-like Lu₂O₂S microcrystals by promoting anisotropic growth along the (001) plane [6]. Temperature governs phase evolution: reactions below 200°C produce amorphous Lu-O-S precursors, while sustained crystallization occurs at 220–260°C [6]. Sulfur source selection (thiourea vs. thioacetamide) directly impacts reaction kinetics—thiourea’s slower decomposition rate (t₁/₂ = 80 min at 200°C) enables homogeneous nucleation, reducing defect density [5]. Crucially, Lu³⁺:S molar ratios exceeding 1:3 induce Lu₂O₃ impurities due to incomplete sulfidation [6].
Table 1: Solvothermal Conditions for Lu₂O₂S Morphological Control
Solvent System | S Source | Temp (°C) | Time (h) | Dominant Morphology | Crystallite Size (nm) |
---|---|---|---|---|---|
Ethylene Glycol | Thiourea | 240 | 24 | Hexagonal Plates | 120 ± 30 |
Ethanol-Water (3:1) | Thioacetamide | 220 | 36 | Spherical Aggregates | 85 ± 20 |
Diethylene Glycol | Sulfur | 260 | 18 | Rods | 150 ± 40 |
XRD quantification reveals that pH modulation (optimal range: 8.5–9.0) during precursor precipitation minimizes Lu₂O₃ formation by suppressing hydrolyzed [Lu(OH)]²⁺ intermediates [6]. Urea hydrolysis facilitates homogeneous precipitation:
CO(NH₂)₂ + H₂O → 2NH₃ + CO₂ NH₃ + H₂O → NH₄⁺ + OH⁻
The gradual OH⁻ release ensures uniform Lu(OH)₃ nucleation, while SO₄²⁻ incorporation yields amorphous Lu-basic sulfate precursors. Post-solvothermal annealing (800°C, N₂/S atmosphere) converts these to phase-pure Lu₂O₂S with < 1.5% O/S deviation [6] [9].
Table 2: Phase Composition vs. Precipitation pH
pH Range | Dominant Phase | Lu₂O₃ Impurity (%) | S:O Atomic Ratio |
---|---|---|---|
< 7.5 | Lu₂O₂SO₄ | 0 | 1.02 ± 0.05 |
7.5–8.5 | Lu₂O₂S + Lu₂O₂SO₄ | 8.3 ± 1.2 | 0.92 ± 0.07 |
8.5–9.0 | Lu₂O₂S | 1.1 ± 0.4 | 0.99 ± 0.03 |
> 9.0 | Lu₂O₃ | 94.7 ± 2.1 | 0.15 ± 0.02 |
Conventional solid-state synthesis relies on diffusion-controlled reaction kinetics between lutetium and chalcogen sources, requiring high temperatures and controlled atmospheres to achieve phase purity.
Lu₂O₂S formation proceeds via two competing pathways when using Lu₂O₃ and sulfur:
Path A (Direct Sulfidation): 2Lu₂O₃ + 4S → 2Lu₂O₂S + 2SO₂ (ΔG°>0 above 1100°C) Path B (Intermediate Sulfate Reduction): Lu₂O₃ + 3SO₂ → Lu₂(SO₄)₃ Lu₂(SO₄)₃ + 2H₂ → Lu₂O₂S + 2H₂O + 2SO₂
Path B dominates below 1000°C due to thermodynamic favorability, but yields sulfur-deficient Lu₂O₂S₀.₉₈ when H₂O partial pressure exceeds 0.3 atm [9]. Flux agents (Na₂CO₃, K₂CO₃) mitigate this by lowering eutectic temperatures: Na₂CO₃-S mixtures form low-melting polysulfides (Na₂Sₓ, x=3–5) that enhance Lu³⁺ diffusion, reducing reaction onset to 750°C [6]. Crucially, stoichiometric imbalances (S:Lu < 1.5) promote Lu₂O₃ persistence, while excess sulfur generates LuS impurities.
Inert gases (Ar, N₂) suppress sulfate formation but necessitate ultra-dry conditions (< 5 ppm H₂O) to prevent hydrolytic decomposition:
Lu₂O₂S + H₂O → Lu₂O₃ + H₂S
Reducing atmospheres (5% H₂/Ar) enable complete sulfate-to-oxysulfide conversion at 1000°C but risk over-reduction to Lu₂S₃ unless H₂S scavengers (ZnO beds) are integrated [9]. Sealed ampoules with S/Lu₂O₃ = 2.5:1 provide self-generating H₂S via sulfur vapor reaction with residual moisture, yielding 99.2% pure Lu₂O₂S after 4 h at 1100°C [6].
Table 3: Solid-State Synthesis Comparative Analysis
Method | Temp (°C) | Atmosphere | Time (h) | Purity (%) | Dominant Impurities |
---|---|---|---|---|---|
Na₂CO₃/S Flux | 800 | Air | 6 | 98.5 | Na₂SO₄ |
H₂ Reduction | 1000 | 5% H₂/Ar | 3 | 97.8 | Lu₂S₃ |
Sealed Ampoule | 1100 | Autogenous | 4 | 99.2 | None detected |
Carbothermal Reduction | 1300 | Ar | 2 | 95.1 | Lu₂O₃, C |
Vapor-phase deposition enables nanostructured Lu₂O₂S films for optoelectronic devices, leveraging precise thickness control and substrate compatibility.
PLD of Lu₂O₂S employs KrF excimer lasers (λ = 248 nm) ablating stoichiometric targets at 5–10 J/cm². Key innovations include:
Thermal ALD utilizes Lu(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionate) with H₂O and H₂S as co-reactants. However, ligand incompatibility causes carbon contamination (up to 8 at.%). Plasma-enhanced ALD (PE-ALD) with O₂ plasma generates intermediary Lu₂O₃, subsequently sulfurized by low-temperature H₂S annealing (400°C, 2 h) [3]. This hybrid approach achieves 99.7% pure films with conformality > 95% on high-aspect-ratio substrates.
Table 4: Vapor-Phase Deposition Techniques for Lu₂O₂S Films
Technique | Precursors | Growth Rate (Å/cycle) | Impurities (at.%) | Stress (GPa) | Application |
---|---|---|---|---|---|
PLD | Lu₂O₂S target | 0.5–1.0* | O: 1.2 ± 0.3 | -0.8 ± 0.2 | VUV Phosphors |
Thermal ALD | Lu(thd)₃ + H₂O/H₂S | 0.12 | C: 7.9 ± 1.5 | +1.4 ± 0.3 | Gate Dielectrics |
PE-ALD + Sulfurization | Lu(Cp)₃ + O₂ plasma → Lu₂O₃ | 0.18 | S: 0.3 ± 0.1 | -0.2 ± 0.1 | Radiation Detectors |
*Deposition rate in Å/s for PLD |
Core-shell architectures enable morphology-tunable Lu₂O₂S nanostructures with enhanced photonic properties through confined-space reactions.
Mesoporous SiO₂ (pore size: 8–12 nm) or carbon spheres serve as templates for nanocasting Lu₂O₂S. The methodology involves:
This yields monodisperse 50 nm spheres exhibiting quantum confinement effects (bandgap expansion to 4.3 eV vs. bulk 3.8 eV) [5].
Pre-formed Lu₂O₃ nanoparticles (20–50 nm) undergo gas-phase sulfurization in H₂S/N₂ (1:4) at 700°C to form Lu₂O₃@Lu₂O₂S core-shell structures. The reaction initiates at surface oxygen vacancies, propagating inward via counter-diffusion: S²⁻ inward and O²⁻ outward [9]. Kinetically controlled sulfurization (30–60 min) preserves core integrity while achieving 5–10 nm shells. For Eu³⁺-doped variants, this method enhances photoluminescence yield by 170% versus homogeneous particles due to strain-induced crystal field modulation [6].
Table 5: Core-Shell Nanostructure Performance Metrics
Structure | Synthesis Route | Size (nm) | Quantum Yield (%) | Application |
---|---|---|---|---|
Hollow Lu₂O₂S Spheres | SiO₂ Templating | 50 ± 5 | 42 (λₑₓ = 280 nm) | UV-Photocatalysis |
Lu₂O₃@Lu₂O₂S | Surface Sulfurization | Core: 30, Shell: 8 | 67 (λₑₓ = 395 nm) | Bioimaging |
LuF₃/Lu₂O₂S | Anion Exchange | 25 ± 3 | 38 (λₑₓ = 254 nm) | X-Ray Scintillators |
Liquid-phase exfoliation of bulk Lu₂O₂S crystals in N-methylpyrrolidone (NMP) yields 2–5 layer nanosheets (thickness: 1.2–3 nm). Centrifugal fractionation (10,000–50,000 rpm) isolates monodisperse flakes with lateral dimensions exceeding 5 μm. These 2D sheets exhibit layer-dependent bandgap tuning (3.8 eV bulk → 4.1 eV monolayer) and anisotropic conduction favorable for field-effect transistors [8].
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